4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted at the para position with a propyl group. The sulfonamide nitrogen is further functionalized with a methylene-linked tetrahydro-2H-pyran (THP) ring bearing a thiophen-2-yl moiety.
Properties
IUPAC Name |
4-propyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S2/c1-2-4-16-6-8-17(9-7-16)25(21,22)20-15-19(10-12-23-13-11-19)18-5-3-14-24-18/h3,5-9,14,20H,2,4,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWAWTKWTMVGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Thiophene Attachment: Thiophene can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Sulfonamide Formation: The benzenesulfonamide moiety is typically formed by reacting a sulfonyl chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the benzenesulfonamide can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Catalysts: Palladium on carbon (Pd/C), Raney nickel
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzenes, halobenzenes
Scientific Research Applications
Chemistry
In organic synthesis, 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can be used as a building block for more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
This compound may serve as a scaffold for the development of biologically active molecules, potentially leading to new pharmaceuticals. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the chemical industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to form strong hydrogen bonds, which could be crucial for its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
Benzene Ring Substituents
- Target Compound : Para-propyl group (electron-donating, increases lipophilicity).
- 2-Fluoro Analog (): A 2-fluoro substituent replaces the propyl chain.
- tert-Butyl Analog () : A bulky tert-butyl group at the para position enhances steric hindrance and lipophilicity (logP ~4.5 predicted), possibly reducing metabolic clearance but limiting membrane permeability compared to the target’s propyl group .
THP Ring Functionalization
- Target Compound : Thiophen-2-yl group (aromatic, sulfur-mediated van der Waals interactions).
Sulfonamide Nitrogen Modifications
- Target Compound : Simple methylene-THP linkage.
Biological Activity
The compound 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide represents a unique structure that combines a thiophene ring, a tetrahydropyran moiety, and a benzenesulfonamide group. This structural diversity suggests potential for varied biological activities, making it a candidate for investigation in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| CAS Number | 1208491-00-2 |
| Molecular Formula | C18H29NO2S |
| Molecular Weight | 323.5 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCC(=O)NCC1(CCOCC1)C2=CC=CS2 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydropyran ring through hydroalkoxylation and subsequent reactions to introduce the thiophene and sulfonamide functionalities. The use of catalysts such as platinum or lanthanide triflates is common in these synthetic routes.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies employing disc diffusion methods have shown promising antibacterial effects against various strains of bacteria, suggesting that the sulfonamide group may play a crucial role in this activity .
Antidiabetic Activity
In preliminary biological evaluations, related compounds have demonstrated antidiabetic effects through mechanisms such as inhibition of glucose absorption and enhancement of insulin sensitivity. The efficacy of these compounds was assessed using streptozotocin-induced diabetic models, where significant reductions in blood glucose levels were noted .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The thiophene ring may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : The sulfonamide moiety could modulate receptor activity, influencing cellular signaling pathways.
- Bioavailability Enhancement : The tetrahydropyran structure may improve solubility and bioavailability, facilitating better absorption in biological systems.
Study 1: Antimicrobial Evaluation
A study conducted on a series of sulfonamide derivatives, including compounds structurally similar to this compound, revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results were quantified using minimum inhibitory concentration (MIC) assays, with some compounds showing MIC values comparable to standard antibiotics .
Study 2: Antidiabetic Effects
In another investigation focusing on the antidiabetic potential of sulfonamide derivatives, researchers found that specific modifications in the chemical structure led to enhanced glucose-lowering effects in diabetic animal models. The study highlighted the importance of the thiophene and tetrahydropyran components in mediating these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
